molecular formula C27H27FN8O3 B15294646 [dideuterio-[(3S)-5,5-dideuteriomorpholin-3-yl]methyl] N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate

[dideuterio-[(3S)-5,5-dideuteriomorpholin-3-yl]methyl] N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate

Cat. No.: B15294646
M. Wt: 534.6 g/mol
InChI Key: LUJZZYWHBDHDQX-XYUMIKHZSA-N
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Description

[dideuterio-[(3S)-5,5-dideuteriomorpholin-3-yl]methyl] N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate is a complex organic compound that features a variety of functional groups and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [dideuterio-[(3S)-5,5-dideuteriomorpholin-3-yl]methyl] N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate involves multiple steps, including the formation of the morpholine ring, the introduction of deuterium atoms, and the coupling of various heterocyclic components. The reaction conditions typically involve the use of strong bases, deuterated solvents, and controlled temperatures to ensure the selective incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems. The use of deuterated reagents and solvents would be optimized to minimize costs and maximize yield. Purification steps such as crystallization and chromatography would be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring and the indazole moiety.

    Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are frequently used.

    Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid and nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating cellular processes and pathways.

Medicine

The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to modulate biological targets such as kinases and receptors makes it a candidate for drug development in areas like oncology and neurology.

Industry

In the industrial sector, the compound is used in the development of advanced materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of [dideuterio-[(3S)-5,5-dideuteriomorpholin-3-yl]methyl] N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing cellular pathways. This can result in various biological effects, including the inhibition of cell proliferation and the induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • [dideuterio-[(3S)-5,5-dideuteriomorpholin-3-yl]methyl] N-[4-[[1-[(3-chlorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate
  • [dideuterio-[(3S)-5,5-dideuteriomorpholin-3-yl]methyl] N-[4-[[1-[(3-bromophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate

Uniqueness

The uniqueness of [dideuterio-[(3S)-5,5-dideuteriomorpholin-3-yl]methyl] N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate lies in its specific substitution pattern and the presence of deuterium atoms. These features confer unique chemical and biological properties, such as increased metabolic stability and altered pharmacokinetics, which can be advantageous in drug development.

Properties

Molecular Formula

C27H27FN8O3

Molecular Weight

534.6 g/mol

IUPAC Name

[dideuterio-[(3S)-5,5-dideuteriomorpholin-3-yl]methyl] N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate

InChI

InChI=1S/C27H27FN8O3/c1-17-23(34-27(37)39-15-22-14-38-8-7-29-22)13-36-25(17)26(30-16-32-36)33-21-5-6-24-19(10-21)11-31-35(24)12-18-3-2-4-20(28)9-18/h2-6,9-11,13,16,22,29H,7-8,12,14-15H2,1H3,(H,34,37)(H,30,32,33)/t22-/m0/s1/i7D2,15D2

InChI Key

LUJZZYWHBDHDQX-XYUMIKHZSA-N

Isomeric SMILES

[2H]C1(COC[C@H](N1)C([2H])([2H])OC(=O)NC2=CN3C(=C2C)C(=NC=N3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F)[2H]

Canonical SMILES

CC1=C2C(=NC=NN2C=C1NC(=O)OCC3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F

Origin of Product

United States

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